(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan or phenyl derivatives.
Scientific Research Applications
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitrochalcone: Similar structure but lacks the furan ring.
2-Furylchalcone: Similar structure but lacks the nitrophenyl group.
4-Nitrobenzylideneacetophenone: Similar structure but lacks the furan ring and has a different substitution pattern.
Uniqueness
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is unique due to the presence of both a nitrophenyl group and a furan ring, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H13NO4 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13NO4/c21-18(14-4-2-1-3-5-14)12-10-17-11-13-19(24-17)15-6-8-16(9-7-15)20(22)23/h1-13H/b12-10+ |
InChI Key |
KBKYPWIHYIERCX-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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